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Compound of Interest

Compound Name: H-DL-Phe(4-Me)-OH

Cat. No.: B556535 Get Quote

This guide provides a comprehensive overview of the spectroscopic data and analytical

protocols for the non-proteinogenic amino acid H-DL-Phe(4-Me)-OH, also known as DL-4-

Methylphenylalanine. The information is intended for researchers, scientists, and professionals

in the field of drug development and biochemical research to facilitate the identification and

characterization of this compound.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for H-DL-Phe(4-Me)-OH. While

experimental data for this specific compound is not widely published, the provided information

is based on data available for 4-methylphenylalanine and closely related analogues, offering a

reliable reference for characterization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Spectral Data (Predicted)
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Chemical Shift (δ) ppm Multiplicity Tentative Assignment

~7.15 d 2 x Ar-H (ortho to CH₂)

~7.05 d 2 x Ar-H (meta to CH₂)

~4.00 t α-H

~3.10 d β-CH₂

~2.30 s Ar-CH₃

Solvent: D₂O. The chemical shifts are approximate and can vary based on the solvent and pH.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Tentative Assignment

~175 C=O (Carboxylic acid)

~138 Ar-C (quaternary, attached to CH₃)

~135 Ar-C (quaternary, attached to CH₂)

~130 2 x Ar-CH (ortho to CH₂)

~129 2 x Ar-CH (meta to CH₂)

~56 α-C

~37 β-C

~21 Ar-CH₃

Note: This data is based on available information for 4-methylphenylalanine from sources such

as PubChem.[1]

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3400-2500 Broad
O-H stretch (carboxylic acid),

N-H stretch (amine)

3100-3000 Medium Aromatic C-H stretch

3000-2850 Medium Aliphatic C-H stretch

~1700 Strong C=O stretch (carboxylic acid)

~1600 & ~1450 Medium Aromatic C=C stretch

~1550 Medium N-H bend (amine)

~820 Strong
C-H out-of-plane bend (para-

substituted aromatic ring)

This data represents typical absorption ranges for the functional groups present in the

molecule.

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data

m/z Interpretation

179.22 [M]⁺ (Molecular Ion)

134 [M - COOH]⁺ (Loss of carboxylic acid group)

106
[C₈H₁₀]⁺ (Tropylium ion derivative from benzylic

cleavage)

91 [C₇H₇]⁺ (Tropylium ion)

Fragmentation patterns can vary depending on the ionization technique used. The molecular

weight of C₁₀H₁₃NO₂ is 179.22 g/mol .[1]

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of H-DL-Phe(4-Me)-OH.

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆)

in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Place the NMR tube in the spectrometer.

Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire a standard ¹H NMR spectrum using a pulse program such as 'zg30'.

Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Use the same sample prepared for ¹H NMR.

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of H-DL-Phe(4-Me)-OH with approximately 100-200 mg of dry, IR-grade

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.[2]

Place the mixture into a pellet die.

Apply pressure using a hydraulic press to form a thin, transparent pellet.[2]

FTIR Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of a blank KBr pellet or empty sample compartment.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Preparation (for LC-MS):

Prepare a stock solution of H-DL-Phe(4-Me)-OH in a suitable solvent (e.g.,

water/acetonitrile mixture with 0.1% formic acid).

Dilute the stock solution to an appropriate concentration for analysis (e.g., 1-10 µg/mL).

LC-MS Analysis:

Inject the sample solution into a liquid chromatography system coupled to a mass

spectrometer (LC-MS).[3]

Use a suitable column (e.g., C18) for separation.
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Set the mass spectrometer to operate in a positive ion mode using an electrospray

ionization (ESI) source.

Acquire mass spectra over a relevant m/z range (e.g., 50-500).

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular

ion peak to observe characteristic fragmentation patterns.[3]

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel amino acid derivative like H-DL-Phe(4-Me)-OH.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.creative-proteomics.com/resource/applications-mass-spectrometry-amino-acid-analysis.htm
https://www.benchchem.com/product/b556535?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Spectroscopic Analysis

Structure Elucidation & Verification

Final Confirmation

Synthesis of
H-DL-Phe(4-Me)-OH

Purification
(e.g., Crystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C)

Provides connectivity

IR Spectroscopy

Identifies functional groups

Mass Spectrometry

Determines molecular weight

Primary Structure
DeterminationPurity Assessment

Confirmed Structure of
H-DL-Phe(4-Me)-OH

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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